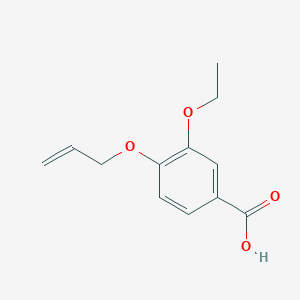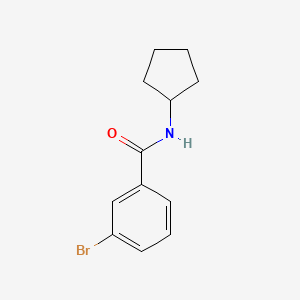
N-1,3-benzodioxol-5-yl-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves acylation reactions, microwave-assisted reactions, and reactions with various reagents under mild conditions. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved through acylation and microwave-assisted Gewald reaction, indicating a potential pathway for synthesizing similar compounds . Similarly, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved multiple phases, including cyclization and substitution reactions . These methods could be adapted for the synthesis of N-1,3-benzodioxol-5-yl-2-cyanoacetamide.
Molecular Structure Analysis
X-ray diffraction is commonly used to confirm the molecular structure of synthesized compounds, as seen in the studies of various heterocyclic compounds . The molecular structure of N-1,3-benzodioxol-5-yl-2-cyanoacetamide would likely be confirmed using similar techniques, providing detailed information about its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of cyano and acetamide groups in the compounds can lead to diverse reactions, such as cyclization and nucleophilic attacks . The compound with a 3,5-dinitrophenyl group exhibited colorimetric sensing behavior, suggesting that N-1,3-benzodioxol-5-yl-2-cyanoacetamide may also participate in unique chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are typically characterized using techniques like IR, NMR, MS, and elemental analysis . These properties are crucial for understanding the behavior of the compounds in various environments and for their application in chemical and biological systems. The properties of N-1,3-benzodioxol-5-yl-2-cyanoacetamide would be expected to be analyzed in a similar manner to predict its stability, reactivity, and potential applications.
Scientific Research Applications
1. Anticancer Evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Summary of Application: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
- Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Results: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
2. Psychoactive Effects of Eutylone
- Summary of Application: Eutylone is a designer drug of the phenethylamine class with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones .
- Methods of Application: Users have reported administering eutylone by oral, intravenous, and nasal routes .
- Results: Effects reported by users of eutylone include warm tingling sensations, increased focus, changes in vision, euphoria, and an intense high .
5. Psychoactive Effects of Eutylone
- Summary of Application: Eutylone is a designer drug of the phenethylamine class with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones .
- Methods of Application: Users have reported administering eutylone by oral, intravenous, and nasal routes .
- Results: Effects reported by users of eutylone include warm tingling sensations, increased focus, changes in vision, euphoria, and an intense high .
6. Anticancer Evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Summary of Application: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
- Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Results: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGDELMADGDOMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278731 |
Source


|
| Record name | N-1,3-Benzodioxol-5-yl-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-2-cyanoacetamide | |
CAS RN |
142555-09-7 |
Source


|
| Record name | N-1,3-Benzodioxol-5-yl-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142555-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1,3-Benzodioxol-5-yl-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


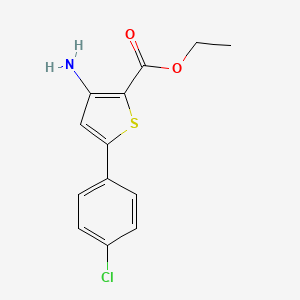

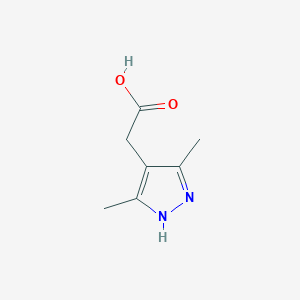
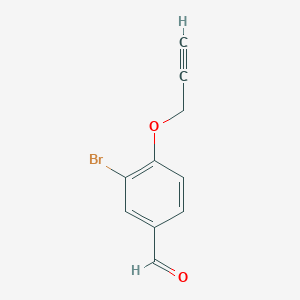

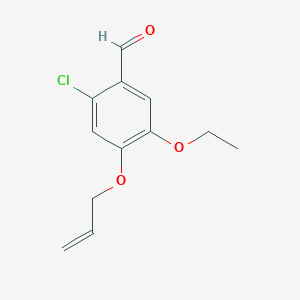
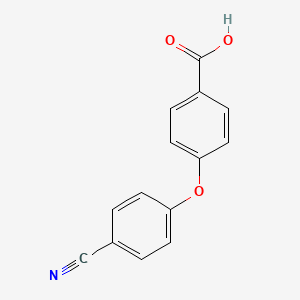
![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)
